1-(4-Amino-2-chloropyrimidin-5-YL)ethanone
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Overview
Description
1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone can be synthesized through a multi-step process involving the reaction of 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine. This intermediate is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
1-(4-Amino-2-chloropyrimidin-5-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the pyrimidine ring play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
- 1-(4-Amino-2-chloropyrimidin-5-YL)ethanol
- 1-(4-Amino-2-chloropyrimidin-5-YL)methanone
- 1-(4-Amino-2-chloropyrimidin-5-YL)propanone
Uniqueness: 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone is unique due to its specific combination of functional groups and the pyrimidine ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H6ClN3O |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(4-amino-2-chloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)4-2-9-6(7)10-5(4)8/h2H,1H3,(H2,8,9,10) |
InChI Key |
JUERSHBUJSAQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1N)Cl |
Origin of Product |
United States |
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